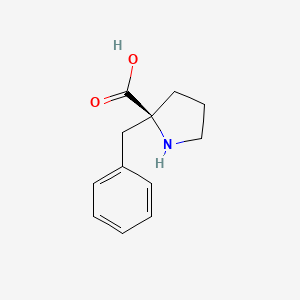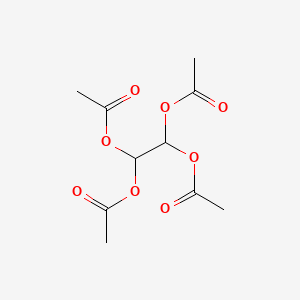
1,2,2-Tris(acetyloxy)ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,2-Tris(acetyloxy)ethyl acetate is an organic compound with the molecular formula C10H14O8 It is a derivative of ethyl acetate, where three acetyloxy groups are attached to the ethyl moiety
准备方法
Synthetic Routes and Reaction Conditions
1,2,2-Tris(acetyloxy)ethyl acetate can be synthesized through the esterification of ethyl acetate with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds as follows:
CH3COOCH2CH3+3(CH3CO)2O→CH3COOCH2C(OCOCH3)2CH3+3CH3COOH
The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The use of continuous reactors and efficient separation techniques, such as distillation columns, ensures high yield and purity of the product. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.
化学反应分析
Types of Reactions
1,2,2-Tris(acetyloxy)ethyl acetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield acetic acid and ethyl acetate.
Transesterification: It can react with alcohols in the presence of a catalyst to form different esters.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Reduction: Lithium aluminum hydride, dry ether.
Major Products Formed
Hydrolysis: Acetic acid, ethyl acetate.
Transesterification: Various esters depending on the alcohol used.
Reduction: Corresponding alcohol.
科学研究应用
1,2,2-Tris(acetyloxy)ethyl acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug formulation and delivery systems.
Polymer Chemistry: It is used in the preparation of polymers and copolymers with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
作用机制
The mechanism of action of 1,2,2-Tris(acetyloxy)ethyl acetate involves its ability to undergo hydrolysis and release acetic acid. This property is exploited in various applications, such as drug delivery, where the controlled release of acetic acid can have therapeutic effects. The compound interacts with molecular targets through esterification and hydrolysis reactions, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
Ethyl Acetate: A simpler ester with similar reactivity but fewer acetyloxy groups.
Triacetin (Glycerol Triacetate): Another triester with different structural properties and applications.
Acetylated Sugars: Compounds with multiple acetyloxy groups attached to sugar molecules, used in different contexts.
Uniqueness
1,2,2-Tris(acetyloxy)ethyl acetate is unique due to its specific structure, which provides multiple reactive sites for chemical modifications. This makes it a versatile intermediate in organic synthesis and industrial applications, distinguishing it from simpler esters and other triesters.
属性
CAS 编号 |
59602-16-3 |
|---|---|
分子式 |
C10H14O8 |
分子量 |
262.21 g/mol |
IUPAC 名称 |
1,2,2-triacetyloxyethyl acetate |
InChI |
InChI=1S/C10H14O8/c1-5(11)15-9(16-6(2)12)10(17-7(3)13)18-8(4)14/h9-10H,1-4H3 |
InChI 键 |
IXUDSZCEDKQCIV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC(C(OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


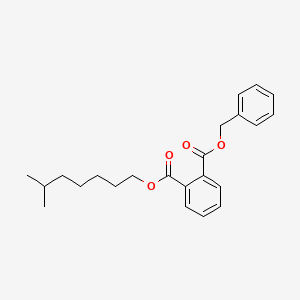

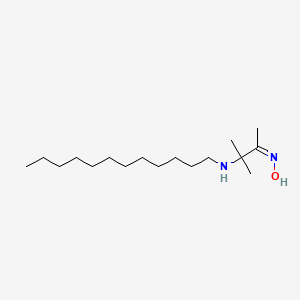
![Methyl 2-(4-(dimethylamino)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12004599.png)

![5-[Bis(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12004606.png)
![4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12004617.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]acetohydrazide](/img/structure/B12004623.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B12004630.png)
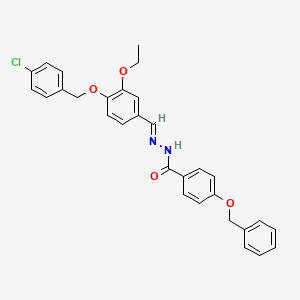
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12004643.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12004650.png)
![3-(4-fluorophenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12004660.png)
